molecular formula C18H21NO6 B2584416 (E)-N-(2-(furan-3-yl)-2-hydroxyethyl)-3-(3,4,5-trimethoxyphenyl)acrylamide CAS No. 1396891-73-8

(E)-N-(2-(furan-3-yl)-2-hydroxyethyl)-3-(3,4,5-trimethoxyphenyl)acrylamide

Cat. No.: B2584416
CAS No.: 1396891-73-8
M. Wt: 347.367
InChI Key: VQSQCPJXPYWPDH-SNAWJCMRSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-N-(2-(furan-3-yl)-2-hydroxyethyl)-3-(3,4,5-trimethoxyphenyl)acrylamide is a synthetically derived small molecule recognized for its potent antimitotic activity. Its primary research value lies in its function as a tubulin polymerization inhibitor. The compound shares a structural motif with combretastatin A-4 (CA-4), a well-known natural product that binds to the colchicine site on β-tubulin. By binding to this site, this acrylamide derivative disrupts the dynamic assembly of microtubules, leading to cell cycle arrest at the G2/M phase and ultimately inducing apoptosis in rapidly dividing cells. This mechanism makes it a compound of significant interest in the field of oncology research, particularly for studying the pathophysiology of various cancers and for the preclinical evaluation of novel chemotherapeutic strategies. Its specific structural modifications, including the furan-3-yl ethanolamine moiety, are investigated to understand their influence on binding affinity, potency, and to potentially overcome limitations associated with other vascular-disrupting agents. Research efforts are focused on exploring its efficacy against a panel of cancer cell lines and its potential as a lead compound for the development of next-generation anti-mitotic agents.

Properties

IUPAC Name

(E)-N-[2-(furan-3-yl)-2-hydroxyethyl]-3-(3,4,5-trimethoxyphenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO6/c1-22-15-8-12(9-16(23-2)18(15)24-3)4-5-17(21)19-10-14(20)13-6-7-25-11-13/h4-9,11,14,20H,10H2,1-3H3,(H,19,21)/b5-4+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQSQCPJXPYWPDH-SNAWJCMRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C=CC(=O)NCC(C2=COC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=CC(=C1OC)OC)/C=C/C(=O)NCC(C2=COC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(E)-N-(2-(furan-3-yl)-2-hydroxyethyl)-3-(3,4,5-trimethoxyphenyl)acrylamide is a compound of considerable interest in medicinal chemistry due to its unique structural features, which suggest a range of potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer, anti-inflammatory, and antimicrobial properties, supported by relevant data and case studies.

Structural Characteristics

The compound consists of:

  • Furan Ring : Known for its biological activity.
  • Acrylamide Moiety : Associated with various pharmacological effects.
  • Trimethoxyphenyl Group : Potentially enhances interaction with biological targets.

1. Anticancer Properties

Research indicates that acrylamide derivatives often exhibit significant anticancer activity. For instance:

  • Mechanism of Action : The compound may inhibit cancer cell proliferation through apoptosis induction and cell cycle arrest.
  • Case Study : In vitro studies have shown that similar compounds can reduce the viability of various cancer cell lines, including breast and colon cancer cells. The presence of the furan ring is believed to enhance these effects by modulating key signaling pathways involved in tumor growth.

2. Anti-inflammatory Effects

Furan derivatives are frequently noted for their anti-inflammatory properties:

  • Biochemical Pathways : The compound may inhibit enzymes such as cyclooxygenase-2 (COX-2), which plays a critical role in the inflammatory response.
  • Research Findings : A study demonstrated that furan-based compounds significantly reduced inflammation markers in animal models, suggesting that this compound could similarly modulate inflammation.

3. Antimicrobial Activity

The antimicrobial potential of furan-containing compounds is well-documented:

  • Efficacy Against Pathogens : Similar structures have shown effectiveness against a variety of bacteria and fungi.
  • Case Study : Research indicated that derivatives with furan rings exhibited antibacterial activity against Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MICs) demonstrating significant potency.

Comparative Analysis

To better understand the unique properties of this compound, a comparison with related compounds is beneficial.

Compound NameStructural FeaturesBiological ActivityUnique Aspects
N-(2-Chlorophenyl)acrylamideAcrylamide backbone, chlorophenyl groupAnticancerLacks furan ring
3-Furanyl-acrylamideFuran ring, acrylamideAntimicrobialNo chlorinated substituent
2-Methoxyethyl-acrylamideMethoxyethyl group, acrylamideModerate cytotoxicityAbsence of furan and chlorophenyl

This table highlights how the unique combination of structural elements in this compound may confer distinct biological activities not observed in other compounds.

Synthesis and Modifications

The synthesis of this compound can be achieved through several methods that allow for modifications to enhance its biological activity. Techniques such as:

  • Refluxing with appropriate reagents to form the acrylamide linkage.
  • Utilizing catalysts to facilitate reactions involving the furan and phenolic components.

These synthetic strategies are crucial for developing derivatives with improved pharmacological profiles.

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Compound Name / ID Structural Differences vs. Target Compound Biological Activity Reference
YLT26 [(E)-N-(4-(1,1,1,3,3,3-hexafluoro-2-hydroxypropan-2-yl)phenyl)-3-(3,4,5-trimethoxyphenyl)acrylamide] Replaces furan-3-yl-2-hydroxyethyl with hexafluorohydroxypropan-phenyl Potent growth inhibition in breast cancer cells via ROS-mitochondrial apoptosis; IC₅₀ = 0.8 μM (MCF7)
3m [(E/Z)-3-(Furan-3-yl)-N-(2-(4-((E)-1-(4-hydroxyphenyl)-2-phenylbut-1-en-1-yl)phenoxy)ethyl)-N-methyl-...] Adds a phenolic endoxifen-like conjugate; methyl group on nitrogen Selective estrogen receptor modulation; IC₅₀ = 0.12 μM (ERα)
3i [3-(2-(Benzyloxy)phenyl)-N-(3,4,5-trimethoxyphenyl)acrylamide] Benzyloxy-phenyl substituent instead of furan-3-yl-2-hydroxyethyl Cholinesterase inhibition (IC₅₀ = 0.29 μM for EeAChE)
15 [(E)-N-(4-Methylbenzyl)-3-(3,4,5-trimethoxyphenyl)acrylamide] 4-Methylbenzyl group on nitrogen; lacks hydroxyl and furan Moderate cytotoxicity (GI₅₀ = 2.1 μM vs. A549 lung cancer)
(E)-N-(1,3-dioxoisoindolin-2-yl)-3-(3,4,5-trimethoxyphenyl)acrylamide Phthalimide substituent instead of furan-3-yl-2-hydroxyethyl Antifungal activity (MIC = 16 μg/mL vs. C. albicans); activity correlates with methoxy group count

Key Trends and Mechanistic Insights

Impact of N-Substituents: Hydrophilic groups (e.g., 2-hydroxyethyl in the target compound) improve solubility but may reduce membrane permeability compared to lipophilic substituents like 4-methylbenzyl in compound 15 .

Role of Methoxy Groups :

  • The 3,4,5-trimethoxyphenyl group is essential for microtubule disruption, as seen in combretastatin analogues (). Removal of even one methoxy group (e.g., 3,4-dimethoxyphenyl in ) reduces potency by >10-fold .

Furan vs. Other Heterocycles :

  • Furan-3-yl derivatives (e.g., target compound and 3m ) exhibit distinct electronic properties compared to thiophene or phenyl analogues. For example, 3l (thiophene-containing) shows lower ERα binding (IC₅₀ = 0.45 μM) than 3m (IC₅₀ = 0.12 μM), likely due to sulfur’s electronegativity .

Antifungal vs. Anticancer Activity :

  • Phthalimide-linked acrylamides () prioritize antifungal activity, whereas hydroxyethyl or benzyl substituents (e.g., target compound, 3i ) favor cholinesterase or anticancer effects .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.